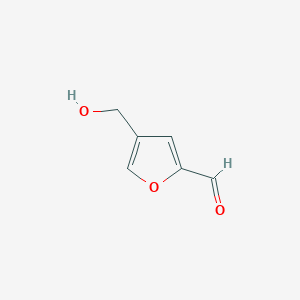

4-(Hydroxymethyl)furan-2-carbaldehyde

Vue d'ensemble

Description

4-(Hydroxymethyl)furan-2-carbaldehyde, also known as 5-(hydroxymethyl)furfural, is an organic compound derived from the dehydration of sugars. It is a furan derivative with both aldehyde and alcohol functional groups. This compound is a white low-melting solid, highly soluble in water and organic solvents, and is often used in various chemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)furan-2-carbaldehyde can be synthesized through the acid-catalyzed dehydration of hexose sugars such as fructose. The reaction typically involves heating the sugar in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. The process can be carried out in aqueous or organic solvents, and the reaction conditions, such as temperature and time, are optimized to maximize yield .

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of biomass-derived feedstocks. The process includes the hydrolysis of polysaccharides to monosaccharides, followed by dehydration to form the desired compound. This method is considered environmentally friendly as it utilizes renewable resources .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Hydroxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The primary hydroxyl group can be oxidized to form 5-hydroxymethyl-2-furancarboxylic acid or further to 2,5-furandicarboxylic acid.

Reduction: The aldehyde group can be reduced to form 2,5-bis(hydroxymethyl)furan.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or aldehyde groups are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles, such as amines or thiols, can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: 5-Hydroxymethyl-2-furancarboxylic acid, 2,5-furandicarboxylic acid.

Reduction: 2,5-Bis(hydroxymethyl)furan.

Substitution: Various substituted furan derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Versatile Intermediate:

4-(Hydroxymethyl)furan-2-carbaldehyde serves as an important intermediate in organic synthesis. Its structure allows for multiple functional group transformations, making it a valuable building block for the synthesis of more complex molecules. The presence of both hydroxymethyl and aldehyde groups facilitates various reactions, including:

- Condensation Reactions: It can participate in condensation reactions to form larger molecular structures.

- Reduction Reactions: The aldehyde group can be reduced to alcohols or further modified to create derivatives with different functional properties.

Table 1: Key Reactions Involving this compound

| Reaction Type | Product Type | Notes |

|---|---|---|

| Condensation | Larger furan derivatives | Useful in creating complex organic frameworks |

| Reduction | Alcohols | Expands the functional group repertoire |

| Acetal Formation | Acetals | Enhances stability and alters reactivity |

Medicinal Chemistry

Potential Antimicrobial Activity:

Research has indicated that derivatives of furan compounds, including this compound, exhibit significant antibacterial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively against strains like Staphylococcus aureus and Candida albicans .

Case Study: Antimicrobial Testing

A study investigated various furan derivatives, revealing that certain compounds derived from this compound demonstrated promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Biomass Conversion and Renewable Chemicals

Platform Chemical:

this compound is recognized as a platform chemical in biorefineries. It can be derived from biomass sources through the dehydration of sugars, positioning it as a sustainable alternative to petrochemicals.

Table 2: Conversion Pathways of 4-HMF

| Source Material | Conversion Process | End Products |

|---|---|---|

| Biomass Sugars | Dehydration | 4-HMF |

| 4-HMF | Catalytic Hydrogenation | 2,5-Dimethylfuran (DMF) |

| 4-HMF | Oxidation | Furan-2,4-dicarboxylic acid (FDCA) |

Application in Biofuels:

The transformation of 4-HMF into biofuels like DMF presents a promising avenue for renewable energy production. DMF is noted for its high energy density and favorable combustion properties compared to traditional fuels .

Material Science

Synthesis of Advanced Materials:

The compound is also explored for its potential in creating advanced materials such as bio-based polymers. Its derivatives can be used as monomers for the production of environmentally friendly plastics and coatings.

Case Study: Polymer Development

Research has focused on incorporating furan-based compounds into polymer matrices, highlighting their utility in producing biodegradable materials with enhanced mechanical properties .

Mécanisme D'action

The mechanism of action of 4-(Hydroxymethyl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity underlies its antimicrobial and anticancer properties, as it can disrupt cellular processes in pathogens and cancer cells .

Comparaison Avec Des Composés Similaires

Furfural: Another furan derivative with an aldehyde group, but without the hydroxymethyl group.

Methoxymethylfurfural: Similar to 4-(Hydroxymethyl)furan-2-carbaldehyde but with a methoxy group instead of a hydroxymethyl group

Uniqueness: this compound is unique due to its dual functional groups (aldehyde and alcohol), which confer distinct reactivity and versatility in chemical synthesis.

Activité Biologique

4-(Hydroxymethyl)furan-2-carbaldehyde (HMF) is a furan derivative that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of the biological activity of HMF, supported by research findings, data tables, and case studies.

Molecular Formula : C6H6O3

CAS Number : 158360-01-1

Canonical SMILES : C1=COC(=C1C=O)C(CO)C=O

HMF is characterized by its furan ring structure with hydroxymethyl and aldehyde functional groups, which contribute to its reactivity and biological properties.

Antimicrobial Properties

HMF exhibits significant antimicrobial activity against various pathogens. Research indicates that HMF can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that HMF demonstrates effective antibacterial action against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Antioxidant Activity

HMF has been studied for its antioxidant properties, which are attributed to the presence of hydroxymethyl and aldehyde groups. It demonstrates a capacity to scavenge free radicals, thus protecting cells from oxidative stress. The DPPH radical scavenging activity of HMF has been quantified, showing an IC50 value of approximately 40 µg/mL, indicating moderate antioxidant potential .

Anti-inflammatory Effects

Research indicates that HMF may possess anti-inflammatory properties. In vitro studies have suggested that HMF can inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation. This mechanism is thought to involve the modulation of NF-kB signaling pathways .

Case Studies

- Antimicrobial Efficacy in Food Preservation : A study evaluated the use of HMF as a natural preservative in food products. Results demonstrated that incorporating HMF significantly reduced microbial load in meat products, extending shelf life without compromising quality .

- Antioxidant Activity in Cell Cultures : In a controlled experiment using human cell lines, HMF was shown to enhance cell viability under oxidative stress conditions. The treatment with HMF resulted in a notable decrease in reactive oxygen species (ROS), highlighting its potential as a therapeutic agent against oxidative damage .

The biological activity of HMF can be attributed to its ability to interact with various molecular targets:

- Antibacterial Mechanism : HMF disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.

- Antioxidant Mechanism : The compound scavenges free radicals through electron donation, stabilizing reactive species and preventing cellular damage.

- Anti-inflammatory Mechanism : By inhibiting NF-kB activation, HMF reduces the expression of inflammatory cytokines, thus mitigating inflammation.

Propriétés

IUPAC Name |

4-(hydroxymethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-2-5-1-6(3-8)9-4-5/h1,3-4,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQBROOJXNICMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415739 | |

| Record name | 4-(Hydroxymethyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158360-01-1 | |

| Record name | 4-(Hydroxymethyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.